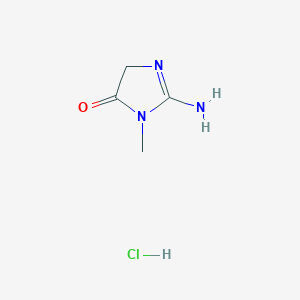
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating immune response. CPI-444 has become an important tool in scientific research due to its potential therapeutic applications in cancer immunotherapy.
Mecanismo De Acción
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide acts as a competitive antagonist of the adenosine A2A receptor. When adenosine binds to the receptor, it activates a signaling pathway that leads to the suppression of immune cells. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks this pathway by binding to the receptor and preventing adenosine from binding.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to enhance the activity of immune cells such as T cells and natural killer cells. It also promotes the production of cytokines, which are molecules that help to coordinate the immune response. In preclinical studies, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been shown to inhibit tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor without affecting other signaling pathways. However, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may depend on the specific tumor microenvironment.
Direcciones Futuras
There are several potential directions for future research on N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor immunosuppression. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide in human patients.
Métodos De Síntesis
The synthesis of N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves several steps, starting with the reaction of 6-methyl-2-pyridinecarboxaldehyde with cycloheptylamine to form the corresponding imine. This is followed by a reduction step using sodium borohydride to yield the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to form N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has been extensively studied for its potential applications in cancer immunotherapy. Adenosine, which is produced by tumors, is known to suppress the immune response and promote tumor growth. N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide blocks the adenosine A2A receptor, thereby preventing adenosine from exerting its immunosuppressive effects. This allows the immune system to mount a more effective response against the tumor.
Propiedades
IUPAC Name |
N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHLELEEVZALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

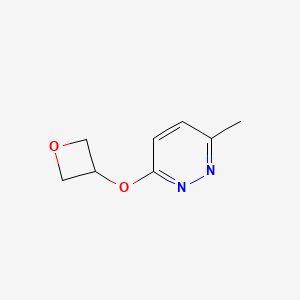

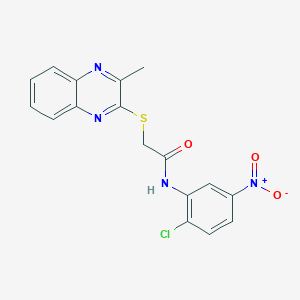


![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
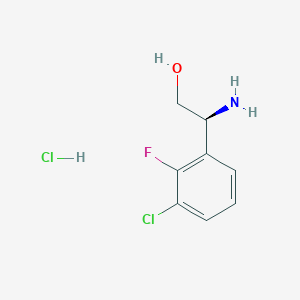
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)

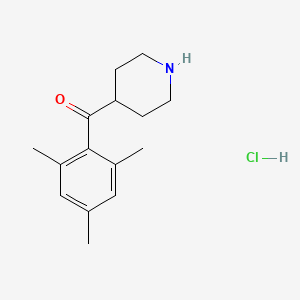
![4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine](/img/structure/B2793222.png)
